(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects:
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been found to have various biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have anti-tumor effects in various cancer cell lines. Additionally, (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been shown to improve glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one in lab experiments is its specificity for GSK-3 inhibition. This compound has been found to have minimal off-target effects, which makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals.
Future Directions
There are many future directions for research on (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the development of new GSK-3 inhibitors based on the structure of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one. Additionally, (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one could be studied for its potential applications in other diseases such as Parkinson's disease and Huntington's disease.
Synthesis Methods
The synthesis of (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one involves a series of chemical reactions. The starting material for the synthesis is 4-pyridinol, which is reacted with piperidine to form 4-(pyridin-4-yloxy)piperidine. This intermediate is then reacted with 2-bromo-1-butene to form (E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and diabetes research. This compound has been found to be an effective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in many cellular processes. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
properties
IUPAC Name |
(E)-1-(4-pyridin-4-yloxypiperidin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-3-14(17)16-10-6-13(7-11-16)18-12-4-8-15-9-5-12/h2-5,8-9,13H,6-7,10-11H2,1H3/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPVXWQYSLCMBG-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)but-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.